molecular formula C12H14F3N3O2 B1421595 Methyl 2-piperazino-4-(trifluoromethyl)nicotinate CAS No. 1221791-85-0

Methyl 2-piperazino-4-(trifluoromethyl)nicotinate

Cat. No.: B1421595
CAS No.: 1221791-85-0
M. Wt: 289.25 g/mol
InChI Key: OKNPNANNUFNWMX-UHFFFAOYSA-N
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Description

Methyl 2-piperazino-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine backbone substituted with a piperazino group at position 2 and a trifluoromethyl (CF₃) group at position 3. The methyl ester at the carboxyl position enhances its stability and bioavailability, making it a compound of interest in medicinal chemistry and drug development. Piperazino substituents are known to influence pharmacokinetic properties, such as solubility and receptor binding, while the CF₃ group contributes to metabolic stability and lipophilicity. This compound’s synthesis likely follows analogous methods to other nicotinate derivatives, involving nucleophilic substitution or coupling reactions, as seen in recent patent literature .

Properties

IUPAC Name

methyl 2-piperazin-1-yl-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-20-11(19)9-8(12(13,14)15)2-3-17-10(9)18-6-4-16-5-7-18/h2-3,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNPNANNUFNWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1N2CCNCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-piperazino-4-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound belongs to the class of nicotinic acid derivatives, characterized by the presence of a trifluoromethyl group and a piperazine moiety. These structural features contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. It may function as an agonist or antagonist at specific receptors, modulating enzyme activity and influencing gene expression. Understanding these interactions is crucial for elucidating its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate promising antibacterial effects.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anthelmintic Activity

In addition to its antibacterial properties, the compound exhibits anthelmintic activity. In assays conducted on earthworms, it demonstrated significant paralysis effects, indicating potential for development into new anthelmintic drugs.

Compound Earthworm Species Paralysis Time (min) Death Time (min)
This compoundPheretima posthuma1030

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The findings indicated that this compound possessed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Anthelmintic Efficacy : Another research project focused on the anthelmintic properties of piperazine derivatives. The results suggested that this compound exhibited superior paralysis effects compared to standard treatments like albendazole.

Research Findings

Research has shown that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its biological activity. Molecular docking studies have also provided insights into its binding affinities with target proteins, supporting its potential as a lead compound in drug development.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Property Methyl 2-piperazino-4-(trifluoromethyl)nicotinate (Target) Methyl 2-amino-5-(trifluoromethyl)nicotinate (Analog)
Molecular Formula C₁₂H₁₄F₃N₃O₂ (estimated) C₈H₇F₃N₂O₂
Molecular Weight ~293.26 (estimated) 220.15
Substituent at Position 2 Piperazino (C₄H₈N₂) Amino (NH₂)
Substituent at CF₃ Position Position 4 Position 5
Synthetic Accessibility Likely requires multi-step synthesis (e.g., coupling with piperazine derivatives) Commercially available (priced at $680/g for 1 g)

Key Observations:

Steric and Binding Profiles: The piperazino group’s bulkiness could enhance binding to receptors with larger hydrophobic pockets, whereas the amino group in the analog may favor interactions with polar residues.

Metabolic Stability: The piperazino group’s cyclic structure may reduce metabolic degradation compared to the primary amine in the analog, extending half-life in biological systems.

Research Implications and Limitations

  • Synthetic Challenges: The target compound’s synthesis is inferred to be more complex than its analog due to the need for introducing the piperazino moiety, which may require protective group strategies or specialized catalysts .
  • Biological Activity: While neither compound’s specific bioactivity is detailed in the provided evidence, structural analogs with CF₃ and amine groups are frequently explored as kinase inhibitors or antimicrobial agents.
  • Data Gaps : Direct experimental data (e.g., solubility, IC₅₀ values) for the target compound are absent in the cited sources. Further studies are needed to validate its physicochemical and pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-piperazino-4-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 2-piperazino-4-(trifluoromethyl)nicotinate

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